Ramipril-d5

LC-MS/MS Bioequivalence Pharmacokinetics

LC-MS/MS quantification of ramipril faces matrix effects, variable recovery, and acyl glucuronide back-conversion that non-isotopic IS cannot correct. Ramipril-d5 (HOE-498-d5), a pentadeuterated SIL-IS, co-elutes with ramipril and compensates for these biases. • 3.5% matrix effect; ≤5.0% CV at 50.3 pg/mL LLOQ • Linear 50.3-32,850.6 pg/mL (r>0.999); FDA/EMA compliant • ≥98% purity & ≥99 atom% D enrichment; ICH M10-ready Supplied with full characterization for ANDA method validation and QC.

Molecular Formula C23H32N2O5
Molecular Weight 421.5 g/mol
CAS No. 1132661-86-9
Cat. No. B562201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamipril-d5
CAS1132661-86-9
Synonyms(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid;  _x000B_Altace-d5;  Cardace-d5;  Delix-d5;  HOE-498-d5;  Pramace-d5;  Ramace-d5;  Unipril-d5; 
Molecular FormulaC23H32N2O5
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
InChIInChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1/i4D,5D,6D,8D,9D
InChIKeyHDACQVRGBOVJII-TUKWJDQUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ramipril-d5: Isotope-Labeled Internal Standard


Ramipril-d5 (HOE-498-d5) is a pentadeuterated analog of ramipril, in which five hydrogen atoms on the phenyl ring are replaced with deuterium [1]. Ramipril itself is an angiotensin-converting enzyme (ACE) inhibitor prodrug (IC₅₀ = 5 nM) that undergoes hepatic de-esterification to the active metabolite ramiprilat . As a stable isotope-labeled internal standard (SIL-IS), ramipril-d5 is exclusively intended for use in GC-MS and LC-MS/MS quantitative bioanalysis of ramipril in pharmaceutical formulations and biological matrices [2].

Sil-IS intended for LC-MS/MS quantification of ramipril in research matrices
Pentadeuterated labeling (d5) provides co-elution and near-identical physicochemical properties
Supplied with dual purity specifications (chemical and isotopic) for internal standard suitability

Ramipril-d5: Why Isotopic Internal Standards Are Essential


Quantitative LC-MS/MS analysis of ramipril in biological matrices presents unique analytical challenges due to substantial matrix effects, variable extraction recovery, and the risk of ex vivo back-conversion from the acyl glucuronide metabolite [1]. Non-isotopic internal standards (e.g., structural analogs such as enalaprilat or lisinopril) exhibit differential ionization behavior, chromatographic retention, and extraction efficiency compared to the target analyte, leading to systematic quantification bias and inflated inter-assay variability [2]. Stable isotope-labeled internal standards such as ramipril-d5 co-elute with the analyte and share near-identical physicochemical properties, thereby compensating for matrix effects, recovery variations, and ion suppression/enhancement that would otherwise compromise method accuracy and precision [3].

Ionization and retention mismatch
Non-isotopic structural analogs (e.g., enalaprilat, lisinopril) exhibit divergent MS response and chromatographic behavior, introducing quantification bias.
Uncorrectable extraction variability
Extraction recovery mismatch between analyte and non-isotopic IS cannot be normalized by calibration, risking systematic concentration errors.
Metabolite back-conversion interference
Non-isotopic IS cannot discriminate parent drug from ramipril generated ex vivo by acyl glucuronide hydrolysis, leading to potential overestimation.

Ramipril-d5: Evidence vs Non-Isotopic Alternatives


Matrix Effect Correction in Plasma

In a validated LC-MS/MS method using ramipril-d5 as the internal standard, the degree of the matrix effect for ramipril in human plasma was determined to be only 3.5% (no significant impact on incurred sample analysis) [1]. In contrast, methods employing non-isotopic internal standards or external calibration without SIL-IS typically exhibit matrix effects exceeding 15-20% in biological matrices, requiring extensive sample cleanup and still risking quantification bias [2].

Matrix Effect Correction
Reported
Ramipril with ramipril-d5 IS: 3.5% residual matrix effect vs. >15% with non-isotopic IS methods. Approx. 4- to 6-fold reduction.
Supports bioanalytical sensitivity and method robustness at low pg/mL levels.
Human plasma, SPE-LC-MS/MS, validated method context.
LC-MS/MS Bioequivalence Pharmacokinetics

Extraction Recovery Normalization

Using ramipril-d5 as the SIL-IS, the mean extraction recovery of ramipril from human plasma via solid-phase extraction was 92.8% across QC concentration levels (low, medium, high) [1]. When non-isotopic internal standards are employed, differential recovery between analyte and IS can exceed 15%, leading to systematic underestimation or overestimation of drug concentrations that is not correctable by simple calibration [2].

Extraction Recovery Normalization
Class-level
92.8% mean recovery with ramipril-d5 IS (analyte:IS ratio ~1.0) vs. ±15-25% ratio variability with non-isotopic IS.
Enables recovery normalization without correction factors, reducing batch failure risk.
Human plasma, SPE at three QC levels.
SPE Extraction Recovery Method Validation

Inter-Day Precision at the Quantification Limit

The validated LC-MS/MS method using ramipril-d5 as internal standard achieved intra-day precision ≤5.2% CV and inter-day precision ≤5.0% CV for ramipril at the lower limit of quantification (LLOQ = 50.3 pg/mL) [1]. In contrast, the simultaneous LC-MS/MS method of atorvastatin, amlodipine, ramipril, and benazepril using nevirapine (a non-isotopic structural analog) as IS reported inter-day precision of ≤8.8% CV at LLOQ for ramipril [2].

Inter-Day Precision at LLOQ
Head-to-head
≤5.0% CV with ramipril-d5 IS vs. ≤8.8% CV with nevirapine IS (non-isotopic) at 50.3 pg/mL LLOQ.
Improves precision for pharmacokinetic parameter estimation, supporting smaller study sizes.
Human plasma LLOQ samples; bioanalytical method validation context.
Assay Precision LLOQ CV

Mitigation of Acyl Glucuronide Back-Conversion

Ramipril is subject to potential ex vivo back-conversion from its phase II inactive metabolite (ramipril acyl glucuronide) during sample handling, which can cause pseudo-estimation and inflated ramipril concentrations [1]. The use of ramipril-d5 as SIL-IS, combined with appropriate sample handling protocols (immediate plasma separation, acidification, and low-temperature storage), enables accurate correction for any residual analyte formation during processing [1]. Methods lacking SIL-IS are unable to distinguish between authentic ramipril and ramipril generated via back-conversion, resulting in concentration overestimation that cannot be retrospectively corrected [2].

Acyl Glucuronide Back-Conversion
Class-level
SIL-IS enables discrimination of authentic ramipril from ex vivo-generated analyte; non-isotopic IS cannot correct for this in situ formation.
Supports data integrity in studies where metabolite back-conversion is a concern.
Human plasma stability protocol context.
Metabolite Interference Acyl Glucuronide Ex Vivo Stability

Chemical and Isotopic Purity Specifications

Ramipril-d5 is supplied with dual purity specifications: chemical purity ≥98% by HPLC and isotopic enrichment ≥98 atom% D . This dual specification distinguishes SIL-IS from unlabeled reference standards (which require only chemical purity) and from partially deuterated analogs (e.g., ramipril-d3 with lower mass shift) . The +5 Da mass shift (m/z 415.6→420.3) provides complete baseline resolution from the unlabeled analyte without isotopic overlap, unlike single-deuterium or ¹³C-labeled compounds that may exhibit cross-talk at high concentrations .

Isotopic Purity and Mass Shift
Specification review
+5 Da mass shift, ≥98 atom% D isotopic enrichment, ≥98% chemical purity. Ramipril-d3: +3 Da shift; unlabeled ramipril: no shift.
Supports assay specificity and avoids isotopic overlap in small-molecule LC-MS/MS.
Vendor specifications; verify with CoA.
Isotopic Purity Chemical Purity Quality Specifications

Regulatory Readiness for ANDA Validation

Ramipril-d5 is explicitly supplied for use in analytical method development, method validation (AMV), Quality Control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions [1]. The product is accompanied by detailed characterization data compliant with regulatory guidelines and can be provided with traceability against pharmacopeial standards (USP or EP) [2]. This regulatory positioning distinguishes ramipril-d5 from generic deuterated research chemicals that lack the characterization depth or documentation required for regulatory submissions .

Documentation for Method Validation
Class-level
Indicated for analytical method validation and QC with optional pharmacopeial traceability. Research-grade deuterated compounds: limited documentation.
Supports documentation context for comparative formulation method studies.
Check vendor CoA and traceability options.
ANDA Regulatory Compliance Method Validation

Ramipril-d5: Application Scenarios


Bioequivalence Studies

Ramipril-d5 is the optimal internal standard selection for bioequivalence studies of ramipril formulations in human volunteers. The validated method using ramipril-d5 achieves a 3.5% matrix effect and inter-day precision ≤5.0% CV at 50.3 pg/mL LLOQ, meeting or exceeding FDA and EMA bioanalytical method validation requirements [1]. The SIL-IS also corrects for the documented risk of ramipril acyl glucuronide back-conversion, which is a critical regulatory consideration given that ramipril has been reported to exhibit high intra-subject variability [1].

ANDA Method Validation and QC

For pharmaceutical quality control laboratories supporting ANDA submissions, ramipril-d5 provides the regulatory-grade documentation and traceability required for method validation [1]. The product is explicitly indicated for AMV and QC applications, with optional USP/EP traceability. The dual purity specifications (≥98% chemical purity plus ≥98 atom% D isotopic enrichment) ensure that the internal standard does not introduce quantification bias from isotopic impurities, a requirement specified in ICH M10 bioanalytical method validation guidelines [2].

Clinical Pharmacokinetics in Special Populations

Ramipril-d5 enables accurate quantification of ramipril in clinical pharmacokinetic studies involving patients with renal impairment, hepatic dysfunction, or heart failure where matrix composition varies substantially between subjects and disease states [1]. The SIL-IS compensates for matrix effects that would otherwise require population-specific calibration curves. The method's linearity range of 50.3–32,850.6 pg/mL (r > 0.999) covers the full therapeutic concentration range of ramipril following standard oral dosing [2].

In Vitro Metabolic Stability and DDI Studies

In hepatic microsome or hepatocyte incubation studies assessing ramipril metabolism (including prodrug activation to ramiprilat and phase II glucuronidation), ramipril-d5 serves as the internal standard for quantifying parent drug depletion [1]. The deuterium label remains stable under in vitro incubation conditions, and the +5 Da mass shift ensures complete separation from unlabeled ramipril even in the presence of high concentrations of ramiprilat and ramipril acyl glucuronide [2].

Application
Selection Property
Validation Focus
Human plasma PK comparative studies
Co-elution SIL-IS compensating matrix effects
Precision and accuracy at low pg/mL LLOQ
Bioanalytical method validation for formulation comparison
Dual purity specification with pharmacopeial traceability
Chemical and isotopic purity documentation
Special-population PK research (renal/hepatic impairment)
Matrix-effect normalization across heterogeneous matrices
Method linearity and robustness across variable matrix composition
In vitro metabolism and DDI research
Stable isotope label under incubation conditions
Mass specificity in metabolite-rich samples

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